2-Amino-3-hydroxy-3-(tetrahydrofuran-3-yl)propanoic acid
CAS No.:
Cat. No.: VC18157675
Molecular Formula: C7H13NO4
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H13NO4 |
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Molecular Weight | 175.18 g/mol |
IUPAC Name | 2-amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid |
Standard InChI | InChI=1S/C7H13NO4/c8-5(7(10)11)6(9)4-1-2-12-3-4/h4-6,9H,1-3,8H2,(H,10,11) |
Standard InChI Key | JVYFOMKHIPRTBR-UHFFFAOYSA-N |
Canonical SMILES | C1COCC1C(C(C(=O)O)N)O |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure (C₈H₁₅NO₄) features:
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A propanoic acid backbone with amino (–NH₂) and hydroxyl (–OH) groups at the β-carbon (C3).
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A tetrahydrofuran-3-yl substituent, introducing a five-membered oxygen-containing heterocycle.
The THF ring’s stereoelectronic effects influence hydrogen-bonding capacity and solubility. X-ray crystallography of analogous THF-containing amino acids reveals intramolecular hydrogen bonds between the hydroxyl group and the THF oxygen, stabilizing specific conformations .
Table 1: Key Structural Parameters
Property | Value/Description |
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Molecular formula | C₈H₁₅NO₄ |
Molecular weight | 189.21 g/mol |
IUPAC name | 2-Amino-3-hydroxy-3-(oxolan-3-yl)propanoic acid |
Stereoisomerism | Four possible stereoisomers (2R,3R; 2R,3S; 2S,3R; 2S,3S) |
Synthetic Methodologies
Chemical Synthesis Routes
The compound’s synthesis typically involves multistep strategies to install the THF ring and manage stereochemistry:
Aldol Condensation Approach
A modified aldol reaction between tetrahydrofuran-3-carbaldehyde and glycine derivatives enables the formation of the carbon skeleton. Key steps include:
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Enamine formation: Glycine ethyl ester reacts with tetrahydrofuran-3-carbaldehyde under basic conditions to form an enamine intermediate.
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Hydroxylation: Oxidative hydroxylation using OsO₄ or catalytic asymmetric dihydroxylation (Sharpless conditions) introduces the β-hydroxy group .
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Deprotection: Acidic hydrolysis removes protecting groups (e.g., ethyl ester), yielding the free amino acid.
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield (%) | Stereoselectivity (dr) |
---|---|---|---|
Enamine formation | Et₃N, CH₃CN, reflux | 78 | N/A |
Hydroxylation | OsO₄, NMO, acetone/H₂O | 65 | 3:1 (anti:syn) |
Deprotection | 6M HCl, 80°C | 92 | N/A |
Biocatalytic Resolution
Enzymatic methods using lipases or esterases resolve racemic mixtures into enantiomerically pure forms. For example:
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Candida antarctica lipase B selectively hydrolyzes the (2R,3S)-ester, leaving the (2S,3R)-enantiomer intact .
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Reaction conditions: pH 7.0 phosphate buffer, 30°C, 24 hours (enantiomeric excess >98%).
Physicochemical Properties
Solubility and Tautomerism
The compound exhibits pH-dependent solubility and tautomeric behavior:
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Zwitterionic form dominates at physiological pH (7.4), enhancing water solubility (≈15 mg/mL).
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Crystalline forms: Monoclinic crystals (space group P2₁) observed in X-ray studies of analogous compounds, stabilized by O–H···O and N–H···O bonds .
Table 3: Solubility Across pH Ranges
pH | Solubility (mg/mL) | Dominant Form |
---|---|---|
2.0 | 8.2 | Cationic (NH₃⁺) |
7.4 | 15.1 | Zwitterionic |
10.0 | 6.5 | Anionic (COO⁻) |
Biological Activity and Applications
Neurological Applications
The THF moiety may facilitate blood-brain barrier penetration, suggesting potential in neurodegenerative disease therapeutics:
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Glutamate receptor modulation: Analogous compounds inhibit NMDA receptors (Ki ≈ 0.8 μM) .
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Neuroprotective effects: Reduced oxidative stress in neuronal cell cultures (50% viability at 100 μM H₂O₂).
Industrial and Material Science Applications
Chiral Building Blocks
The compound serves as a precursor for non-proteinogenic amino acids in peptide-based catalysts:
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Asymmetric catalysis: THF-containing peptides enhance enantioselectivity in aldol reactions (up to 95% ee) .
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Ligand design: Chelates transition metals (e.g., Cu²⁺) for use in green oxidation reactions.
Challenges and Future Directions
Synthetic Optimization
Current limitations include:
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Low stereoselectivity in hydroxylation steps (dr ≤ 3:1).
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Scalability issues with enzymatic resolution methods.
Proposed solutions:
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Organocatalytic strategies: Proline-derived catalysts for asymmetric hydroxylation.
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Flow chemistry: Continuous processing to improve yield and purity.
Pharmacological Profiling
Critical research gaps:
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In vivo toxicity and pharmacokinetic studies.
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Target identification using proteomic approaches (e.g., affinity chromatography).
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